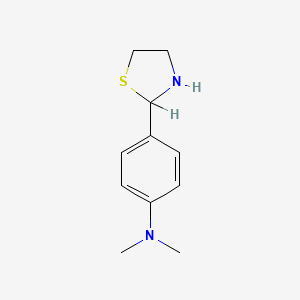

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSWNDGJXPGDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991515 | |

| Record name | N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-80-1 | |

| Record name | N,N-Dimethyl-4-(2-thiazolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine, 2-(p-(dimethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the underlying chemical principles, a step-by-step experimental protocol, and the mechanistic basis for the reaction. It is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this molecule. The synthesis is predicated on the well-established condensation reaction between an aromatic aldehyde and a β-amino thiol, offering a reliable and efficient route to the target compound.

Introduction and Significance

This compound belongs to the class of thiazolidine heterocycles, which are five-membered rings containing both sulfur and nitrogen atoms. Thiazolidine moieties are prevalent in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of this compound is a prime example of the versatile reaction between aldehydes and 2-aminoethanethiol (cysteamine), which serves as a foundational method for creating diverse thiazolidine libraries.

The core structure of this molecule combines the electron-donating N,N-dimethylaniline group with the thiazolidine ring. This arrangement makes it a valuable intermediate for further chemical modifications. The thiazolidine ring can also act as a "masked" aldehyde, a prodrug strategy where the aldehyde functionality is protected and can be released in vivo under specific physiological conditions. This approach can enhance the metabolic stability and bioavailability of a parent aldehyde drug.

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through a direct condensation and cyclization reaction between two key starting materials: 4-(dimethylamino)benzaldehyde and 2-aminoethanethiol. This reaction proceeds under mild conditions and is a classic example of thiazolidine ring formation.

Causality of Reagent Selection and Reaction Conditions

-

4-(Dimethylamino)benzaldehyde : This aromatic aldehyde serves as the electrophilic component. The aldehyde's carbonyl carbon is susceptible to nucleophilic attack. The para-dimethylamino group is a strong electron-donating group, which activates the aromatic ring, though its direct electronic effect on the carbonyl's reactivity is less pronounced than steric factors.

-

2-Aminoethanethiol (Cysteamine) : This molecule is the cornerstone of the thiazolidine ring formation, providing both the necessary nucleophiles: the amino group (-NH₂) and the thiol group (-SH). The proximity of these two groups on the ethyl backbone is critical for the intramolecular cyclization.

-

Solvent : Anhydrous ethanol is a common and effective solvent for this reaction. It readily dissolves both reactants and is a protic solvent which can facilitate the proton transfer steps in the mechanism.

-

Temperature : The reaction is typically conducted at room temperature, highlighting the favorable kinetics of the cyclization. This avoids the need for heating, which can sometimes lead to side reactions or decomposition of the product.

-

pH/Catalyst : While the reaction can proceed without a catalyst, it is often facilitated under neutral to slightly basic conditions. The presence of a mild base can deprotonate the thiol, increasing its nucleophilicity for the final ring-closing step.

Reaction Mechanism

The formation of the thiazolidine ring is a two-stage process involving initial imine formation followed by intramolecular cyclization.

-

Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the amino group of 2-aminoethanethiol on the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. This forms a transient hemiaminal intermediate.

-

Dehydration to Schiff Base (Iminium Ion) : The hemiaminal readily dehydrates to form a Schiff base (or its protonated form, an iminium ion). This step is often the rate-determining step in similar reactions.

-

Intramolecular Cyclization : The thiol group (-SH) of the Schiff base intermediate then acts as a nucleophile, attacking the electrophilic carbon of the C=N bond in an intramolecular fashion. This ring-closing step forms the five-membered thiazolidine ring.

-

Proton Transfer : A final proton transfer step yields the stable, neutral this compound product.

The overall reaction can be visualized as follows:

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol, coupled with the characterization data provided, ensures a self-validating experimental outcome.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 4-(Dimethylamino)benzaldehyde | 149.19 | ≥98% | Sigma-Aldrich |

| 2-Aminoethanethiol hydrochloride | 113.61 | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | 101.19 | ≥99% | Sigma-Aldrich |

| Anhydrous Ethanol | 46.07 | ≥99.5% | Fisher Scientific |

| Diethyl Ether | 74.12 | ACS Grade | VWR |

| Deionized Water | 18.02 | - | - |

Step-by-Step Synthesis Procedure

-

Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 30 mL of anhydrous ethanol. Stir at room temperature until fully dissolved.

-

Addition of 2-Aminoethanethiol : In a separate beaker, prepare a solution of 2-aminoethanethiol hydrochloride (1.14 g, 10 mmol) in 20 mL of anhydrous ethanol. To this solution, add triethylamine (1.4 mL, 10 mmol) dropwise to liberate the free base.

-

Reaction Initiation : Add the ethanolic solution of 2-aminoethanethiol to the stirring solution of 4-(dimethylamino)benzaldehyde at room temperature.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the aldehyde spot indicates the completion of the reaction.

-

Product Isolation : Upon completion, a precipitate may form. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Work-up : Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Purification : The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying : Dry the purified product under vacuum to obtain this compound.

Expected Yield and Physical Properties

-

Yield : 75-85%

-

Appearance : Off-white to pale yellow crystalline solid

-

Melting Point : Approximately 139-141 °C

Characterization and Data Interpretation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. The following data are representative of the expected analytical results.

Spectroscopic Data Summary

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons: Two doublets in the aromatic region (approx. δ 6.7-7.4 ppm). Methine proton (thiazolidine C2-H): A singlet or triplet around δ 5.5-6.0 ppm. Methylene protons (thiazolidine): Two triplets or complex multiplets for the -CH₂-S- and -CH₂-N- groups (approx. δ 3.0-3.6 ppm). N,N-dimethyl protons: A sharp singlet for the -N(CH₃)₂ group (approx. δ 2.9-3.0 ppm). NH proton: A broad singlet for the thiazolidine N-H. |

| ¹³C NMR | Aromatic carbons: Signals in the aromatic region (approx. δ 110-150 ppm). Methine carbon (thiazolidine C2): A signal around δ 60-70 ppm. Methylene carbons (thiazolidine): Signals for -CH₂-S- and -CH₂-N- (approx. δ 30-50 ppm). N,N-dimethyl carbons: A signal for the -N(CH₃)₂ carbons (approx. δ 40 ppm). |

| IR (KBr) | N-H stretch: A broad absorption band around 3200-3300 cm⁻¹. C-H stretches (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹. C=C stretch (aromatic): Absorptions around 1600 cm⁻¹. C-N stretch: Bands in the region of 1200-1350 cm⁻¹. |

| Mass Spec. | Molecular Ion Peak (M⁺): Expected at m/z = 208. Fragmentation: Key fragments corresponding to the loss of the thiazolidine ring or the dimethylamino group. |

Conclusion

The synthesis of this compound via the condensation of 4-(dimethylamino)benzaldehyde and 2-aminoethanethiol is a robust and efficient method. This guide provides the necessary theoretical and practical framework for its successful preparation and characterization in a laboratory setting. The straightforward nature of the reaction, coupled with the biological significance of the thiazolidine scaffold, makes this synthesis a valuable procedure for researchers in medicinal chemistry and organic synthesis.

References

-

Kumar, V., Rai, V.M., Udupi, V., Shivalingegowda, N., Pai, V.R., Krishnappagowda, L.N., & Pojjary, B. (2020). Synthesis, crystal structure, anticancer and molecular docking studies of quinolinone-thiazolidinone hybrid molecules. Journal of Molecular Structure, 1202, 127253. Available at: [Link]

-

El-Kashef, H., et al. (2020). Synthesis of some 5-arylidene-2-(4-acetamidophenylimino)-thiazolidin-4-one derivatives and exploring their breast anticancer activity. Journal of Heterocyclic Chemistry, 57(4), 1816–1824. Available at: [Link]

-

Pattan, S. R., et al. (2010). Synthesis and biological evaluation of some new 4-thiazolidinone derivatives. European Journal of Medicinal Chemistry, 45(10), 4539-4544. Available at: [Link]

-

Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. Available at: [Link]

-

Cacic, M., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Molecules, 22(2), 269. Available at: [Link]

-

Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2), 543-549. Available at: [Link]

-

Al-Tamimi, M. B. W., & Al-Majidi, S. M. H. (2023). Synthesis, identification of some new tetrazoline, thiazolidin-4-one and imidazolidin-4-one derivatives and evaluation anticancer of their molecular docking and anti-oxidant experimental. 3C TIC. Cuadernos de desarrollo aplicados a las TIC, 12(1), 83-116. Available at: [Link]

-

Godhani, D. R., et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Arabian Journal of Chemistry, 10, S1629-S1635. Available at: [Link]

An In-depth Technical Guide to N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline (CAS 712-80-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing from established chemical principles and data on related structures, this document offers insights into its synthesis, characterization, and prospective utility.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 712-80-1, is a substituted aniline derivative featuring a thiazolidine ring. The core structure consists of a dimethylamino-substituted phenyl group attached to the second position of a saturated five-membered ring containing both sulfur and nitrogen heteroatoms.

| Property | Value | Source |

| CAS Number | 712-80-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂S | [1][2] |

| Molecular Weight | 208.33 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(4-dimethylaminophenyl)thiazolidine, N,N-dimethyl-4-(thiazolidin-2-yl)aniline | [1] |

| Melting Point | 139 - 141 °C | [3] |

Synthesis and Purification: A Representative Protocol

The underlying principle of this reaction is the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group, and subsequent dehydration to yield the stable thiazolidine ring.

Representative Synthesis Workflow

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule-First Approach to Spectroscopic Strategy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide eschews a generic, templated approach to spectroscopic analysis. Instead, it presents a bespoke strategy tailored to the unique structural features of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This molecule, possessing a tertiary aromatic amine linked to a heterocyclic thiazolidine ring, presents distinct spectroscopic "fingerprints" across various analytical techniques. Our core directive is to leverage these features for a comprehensive and self-validating analysis. We will explore not just the "how" of data acquisition but the fundamental "why" behind our choice of methods and interpretation strategies, ensuring a robust and scientifically sound characterization.

Chapter 1: Foundational Analysis via UV-Visible and Infrared Spectroscopy

Before delving into the structural intricacies revealed by NMR and mass spectrometry, a foundational assessment using UV-Visible and Fourier-Transform Infrared (FTIR) spectroscopy is crucial. These techniques provide rapid, valuable information about the electronic system and the functional groups present, respectively.

UV-Visible Spectroscopy: Probing the Aromatic System

The interaction of the nitrogen lone pair of the N,N-dimethylamino group with the π-electron system of the benzene ring significantly influences its electronic absorption.[1] This interaction shifts the ring's absorption to longer wavelengths compared to unsubstituted benzene.[1]

-

Expected Absorption: For this compound, the primary absorption of interest is the π → π* transition of the substituted aromatic ring. While alkyl amines absorb around 200 nm, arylamines like aniline show a λmax near 280 nm.[1] The presence of the electron-donating N,N-dimethyl group and the thiazolidine substituent is expected to result in a λmax in the 280-320 nm range.

-

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[2]

-

Data Acquisition: Record the spectrum from 200 to 400 nm against a solvent blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: A Functional Group Inventory

FTIR spectroscopy provides a rapid confirmation of the key functional groups within the molecule. The presence or absence of specific vibrational bands serves as a crucial preliminary check.

-

Key Vibrational Modes:

-

Aromatic C-H Stretch: Look for bands in the 3000-3100 cm⁻¹ region.

-

Aliphatic C-H Stretch: Expect absorptions from the thiazolidine and methyl groups between 2850-2960 cm⁻¹.

-

Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1500-1600 cm⁻¹ region.

-

Aromatic C-N Stretch: A strong band is anticipated between 1200-1350 cm⁻¹.[1]

-

Aliphatic C-N Stretch: A band in the 1000-1250 cm⁻¹ range is also expected.[1]

-

N-H Stretch: A moderate, potentially broad band around 3300-3500 cm⁻¹ from the thiazolidine N-H group.

-

C-S Stretch: A weak absorption in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR The ATR method is preferred for its minimal sample preparation.[3]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[3]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3][4]

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[3]

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Chapter 2: High-Resolution Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the complete characterization of this compound.

General NMR Sample Preparation and Acquisition

A well-prepared sample is critical for obtaining high-quality NMR data.[5]

-

Standard Operating Procedure for NMR Sample Preparation [5][6][7]

-

Analyte Mass: Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or DMSO-d₆.[5]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial before transferring it to a high-quality 5 mm NMR tube.[5]

-

Tube Cleaning: Ensure the outside of the NMR tube is clean and free of residue.[5][7]

-

Spectrometer Insertion: Carefully place the tube in a spinner and insert it into the spectrometer.[6]

-

-

Data Acquisition Workflow The following diagram outlines the logical flow of an NMR experiment.

Caption: General workflow for an NMR experiment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information on the number of distinct proton environments, their chemical shifts, integrations (relative numbers of protons), and coupling patterns (neighboring protons).

-

Predicted ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-6) | ~7.2-7.4 | Doublet | 2H | Protons ortho to the thiazolidine group. |

| Aromatic (H-3, H-5) | ~6.6-6.8 | Doublet | 2H | Protons ortho to the N(CH₃)₂ group, shielded by its electron-donating effect.[8] |

| Thiazolidine (H-a) | ~5.5-5.8 | Singlet/Triplet | 1H | Methine proton at C2, deshielded by adjacent N, S, and the aromatic ring. |

| Thiazolidine (H-d) | ~3.6-3.9 | Triplet | 2H | Methylene protons adjacent to the nitrogen atom (CH₂-N).[9] |

| Thiazolidine (H-c) | ~3.1-3.4 | Triplet | 2H | Methylene protons adjacent to the sulfur atom (CH₂-S).[9] |

| N-Methyl (H-b) | ~2.9-3.1 | Singlet | 6H | Protons of the two equivalent methyl groups on the aniline nitrogen.[10][11] |

| Thiazolidine N-H | Variable (Broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Predicted ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| Aromatic C-4 | ~150-152 | Quaternary carbon attached to the electron-donating N(CH₃)₂ group.[10] |

| Aromatic C-1 | ~128-130 | Quaternary carbon attached to the thiazolidine ring. |

| Aromatic C-2, C-6 | ~127-129 | CH carbons ortho to the thiazolidine group. |

| Aromatic C-3, C-5 | ~112-114 | CH carbons ortho to the N(CH₃)₂ group, strongly shielded.[10] |

| Thiazolidine C-2 | ~68-72 | Methine carbon deshielded by adjacent N and S atoms.[12] |

| Thiazolidine C-5 | ~50-55 | Methylene carbon adjacent to the nitrogen atom (CH₂-N).[12] |

| N-Methyl | ~40-42 | Carbon of the N(CH₃)₂ group.[10] |

| Thiazolidine C-4 | ~33-36 | Methylene carbon adjacent to the sulfur atom (CH₂-S).[9] |

Chapter 3: Confirming Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[13][14]

ESI-MS: Determining the Molecular Weight

The molecular formula of this compound is C₁₁H₁₆N₂S.

-

Monoisotopic Mass: 208.1034 g/mol

-

Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 209.1112 .

-

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[15]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): Elucidating the Structure via Fragmentation

By selecting the [M+H]⁺ ion (m/z 209.1) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides direct evidence for the molecule's substructures.

-

Plausible Fragmentation Pathways

Caption: Key fragmentation pathways for [M+H]⁺ of the target molecule. -

Interpretation of Fragments:

-

m/z 148.1: This major fragment likely results from the cleavage of the thiazolidine ring, representing the stable [N,N-dimethyl-4-(methylideneiminio)cyclohexa-2,5-dien-1-yl]dimethylammonium ion.

-

m/z 121.1: This fragment corresponds to the N,N-dimethylaniline radical cation, formed by the cleavage of the bond between the aromatic ring and the thiazolidine C2 carbon. Its presence strongly supports the core aniline structure.

-

Conclusion: An Integrated and Self-Validating Analysis

The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of multiple spectroscopic datasets. UV-Vis confirms the aromatic electronic system, and FTIR provides a rapid check of essential functional groups. High-resolution ¹H and ¹³C NMR spectroscopy meticulously map the proton and carbon frameworks, establishing precise atomic connectivity. Finally, ESI-MS confirms the molecular weight, and tandem MS validates the proposed structure by identifying fragments corresponding to the molecule's key building blocks. This multi-faceted approach ensures a high degree of confidence and scientific rigor, meeting the exacting standards of pharmaceutical research and development.

References

- Nuclear Magnetic Resonance (NMR) Spectroscopy - Standard Operating Procedure E006. Health, Safety and Environment Office.

- An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.

- Spectroscopy of Amines. Chemistry LibreTexts.

- Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH).

- Standard Operating Procedure H-NMR. Georgia Gwinnett College.

- Sample Preparation for FTIR Analysis. Drawell.

- 1H NMR Spectrum of N,N-Dimethylaniline. Human Metabolome Database.

- Sample preparation for FT-IR. University of California, Los Angeles (UCLA) Chemistry.

- Electrospray Ionization Efficiency Scale of Organic Compounds | Request PDF. ResearchGate.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie.

- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing).

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. NANoREG.

- Electrospray ionization. Wikipedia.

- 1H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate.

- What sample is needed for FTIR? Rocky Mountain Labs.

- How To Prepare And Run An NMR Sample. Alwsci.

- How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate.

- How to prepare a liquid sample for FTIR spectrum? ResearchGate.

- Sampling Techniques for FTIR Spectroscopy. JASCO Inc.

- N,N-Dimethylaniline(121-69-7) 1H NMR spectrum. ChemicalBook.

- Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. ARC Journals.

- N,N-Dimethylaniline. PubChem.

- UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. National Institutes of Health (NIH).

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry.

- Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening. Biointerface Research in Applied Chemistry.

- Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research.

- Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate.

- Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. MDPI.

- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry.

- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives. Chemical Methodologies.

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central (PMC).

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals.

- FT-IR Spectrum for Compound 3g. ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- 13C-NMR data for the prepared thiazolidinones (4a-e). ResearchGate.

- Mass fragmentation pattern of compound 5. ResearchGate.

- This compound. LookChem.

- Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives. ResearchGate.

- Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.

- Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central (PMC).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. uab.edu [uab.edu]

An In-depth Technical Guide to the Putative Mechanism of Action of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Abstract

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline is a synthetic heterocyclic compound featuring a thiazolidine ring linked to an N,N-dimethylaniline moiety. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest a plausible and compelling mechanism of action. This guide synthesizes information from related compound classes to propose a primary hypothesis centered on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular focus on the gamma isoform (PPARγ). We will delve into the rationale behind this hypothesis, explore potential secondary mechanisms, and provide detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel thiazolidine derivatives.

Introduction and Molecular Profile

This compound (CAS No. 712-80-1) is an organic compound with the molecular formula C11H16N2S[1]. Its structure is characterized by a saturated five-membered thiazolidine ring, where the carbon at the 2-position is substituted with a 4-(dimethylamino)phenyl group. The presence of both a thiazolidine core and an N,N-dimethylaniline group provides a unique scaffold that hints at potential bioactivity.

The thiazolidine ring is a key feature of the thiazolidinedione (TZD) class of drugs, which are well-established treatments for type 2 diabetes.[2][3][4][5][6] The N,N-dimethylaniline moiety, on the other hand, is found in various compounds with a range of biological activities, including some with roles in inhibiting ferroptosis.[7] This guide will primarily focus on the hypothesis that this compound functions as a PPARγ modulator, drawing parallels with the well-understood mechanism of TZDs.

Synthesis of this compound

The synthesis of 2-substituted thiazolidines is typically achieved through the condensation reaction of an aldehyde or ketone with a β-aminothiol, such as cysteamine or cysteine.[8][9][10] For this compound, the logical synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with cysteamine.

Proposed Synthetic Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. nps.org.au [nps.org.au]

- 6. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

An In-Depth Technical Guide to the Potential Biological Activity of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Abstract: The heterocyclic scaffold of thiazolidine is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological profiles.[1][2] This guide delineates a comprehensive, multi-stage research framework for the systematic evaluation of a specific, yet underexplored, derivative: this compound. We will progress from initial computational assessments to detailed in vitro screening protocols and prospective in vivo validation strategies. This document is intended for drug discovery and development professionals, providing both the strategic rationale and the methodological detail required to unlock the therapeutic potential of this novel chemical entity.

Foundational Analysis: Physicochemical & In Silico ADMET Profiling

Before committing to resource-intensive wet-lab experiments, a foundational understanding of a compound's drug-like properties is paramount. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling via computational models provides a critical filter, identifying potential liabilities and guiding future experimental design.[3][4] This in silico phase de-risks the development pathway by flagging compounds with a low probability of success before significant investment is made.[5]

The initial workflow involves assessing key physicochemical descriptors and predicting the pharmacokinetic profile of this compound.

Workflow for In Silico Profiling

Caption: In Silico screening workflow for initial compound validation.

Table 1: Hypothetical In Silico ADMET Profile

| Parameter | Predicted Value | Interpretation / Guideline |

| Molecular Weight | ~208 g/mol | Favorable (< 500) |

| LogP (Lipophilicity) | 2.0 - 2.5 | Optimal range for oral absorption |

| H-Bond Donors | 1 | Favorable (≤ 5) |

| H-Bond Acceptors | 2 | Favorable (≤ 10) |

| Aqueous Solubility | Moderate | Acceptable for initial screening |

| Caco-2 Permeability | High | Suggests good intestinal absorption |

| CYP2D6 Inhibition | Possible | Flag for future metabolism studies |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

| Mutagenicity (AMES) | Negative | Low risk of genotoxicity |

Rationale for Targeted Screening: Plausible Biological Activities

The thiazolidine nucleus is a "privileged scaffold," known to interact with a wide array of biological targets.[6] This versatility suggests that this compound could exhibit several pharmacological activities. Based on extensive literature precedent for related structures, we propose a targeted screening approach focusing on three high-impact therapeutic areas.

-

Anticancer Activity: Thiazolidine derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines.[2][7] Their mechanisms often involve the disruption of critical cellular processes like microtubule polymerization or cell cycle regulation.[8]

-

Anti-inflammatory Activity: The thiazolidinone substructure is present in compounds that can modulate inflammatory pathways.[9] A notable mechanism is the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, in immune cells.[10]

-

Antimicrobial Activity: Heterocycles containing both sulfur and nitrogen are well-established pharmacophores in antimicrobial agents.[11][12] Thiazolidine derivatives have shown broad-spectrum activity against both bacterial and fungal pathogens.

Core Experimental Protocols: In Vitro Biological Evaluation

Following a favorable in silico profile, the next phase involves empirical validation through robust in vitro assays. The following protocols are designed to be self-validating, including appropriate controls to ensure data integrity.

Protocol: Anticancer Cytotoxicity Screening

This protocol uses a standard metabolic assay to quantify the effect of the compound on the viability of cancer cells. The use of a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.[8]

Workflow for In Vitro Cytotoxicity Assay

Caption: Step-by-step workflow for determining anticancer IC50 values.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in appropriate media until they reach ~80% confluency.[13]

-

Cell Seeding: Trypsinize and seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals by adding 100 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol: Anti-inflammatory Cytokine Inhibition Assay

This protocol assesses the compound's ability to suppress the production of key pro-inflammatory mediators in an immune cell model stimulated by lipopolysaccharide (LPS).[10]

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (1 µM to 50 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant.

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only positive control. Determine the concentration at which the compound inhibits 50% of cytokine production (IC₅₀). A parallel cytotoxicity assay (as described in 3.1) on RAW 264.7 cells is crucial to ensure that the observed cytokine reduction is not due to cell death.

Advancing the Hit: Mechanistic Elucidation & In Vivo Validation

A compound demonstrating potent and selective activity in vitro is considered a "hit" and warrants further investigation. The subsequent phase aims to identify its molecular mechanism of action and validate its efficacy in a living organism.

Mechanistic Studies

The specific mechanistic assays will be dictated by the results of the primary screens.

-

If Anticancer Activity is Confirmed: Potential follow-up studies include tubulin polymerization assays (as many heterocyclic compounds are tubulin inhibitors), cell cycle analysis by flow cytometry, or kinase inhibition profiling against a panel of cancer-relevant kinases.[8]

-

If Anti-inflammatory Activity is Confirmed: Western blot analysis could be used to investigate the compound's effect on key inflammatory signaling pathways, such as NF-κB or MAPK signaling.

In Vivo Efficacy Models

Animal models are indispensable for evaluating a compound's therapeutic effect in a complex biological system, providing insights into its pharmacokinetics and overall safety.[14][15] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[16]

Logical Flow from In Vitro Hit to In Vivo Candidate

Sources

- 1. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. optibrium.com [optibrium.com]

- 6. mdpi.com [mdpi.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery [mdpi.com]

- 15. ijpbs.com [ijpbs.com]

- 16. pharmaron.com [pharmaron.com]

in vitro screening of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline derivatives

An In-Depth Technical Guide to the In Vitro Screening of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Derivatives

Introduction

The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring system, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This versatility has led to the development of a wide array of derivatives with significant biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3] The thiazolidin-4-one moiety, in particular, is a core component of numerous compounds that have entered clinical use or are in advanced stages of development, underscoring the therapeutic potential of this heterocyclic system.[1][2]

The this compound Core Structure

This guide focuses on a specific subclass: this compound and its derivatives. This core structure combines the thiazolidine ring with an N,N-dimethylaniline moiety. The aniline portion, a common pharmacophore, can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, while the N,N-dimethyl group influences solubility and electronic properties. The thiazolidine ring acts as a versatile anchor for further chemical modification. Based on the known activities of related thiazolidine structures, it is hypothesized that derivatives of this core may interact with key biological targets involved in cell proliferation, inflammation, and microbial growth.[3][4][5]

Rationale for a Phased In Vitro Screening Approach

A phased, hierarchical screening cascade is the cornerstone of modern early-stage drug discovery. This approach maximizes efficiency by using broad, high-throughput assays initially to identify "hits" from a large library of compounds. These hits are then subjected to progressively more complex and specific assays to validate their activity, elucidate their mechanism of action, and confirm their selectivity. This tiered strategy ensures that resources are focused on the most promising candidates, filtering out inactive or non-specific compounds early in the process.

The following diagram illustrates a typical phased screening workflow, which forms the basis of this guide.

Caption: A phased in vitro screening cascade for novel compounds.

Foundational Screening: Cytotoxicity Profiling

The Principle of Selective Toxicity

The first and most crucial step in screening is to establish a compound's baseline cytotoxicity. For most therapeutic applications (with the exception of broad-spectrum antimicrobials), the goal is selective toxicity—the ability to harm pathogenic cells (e.g., cancer cells, microbes) while sparing healthy host cells. Therefore, all derivatives should first be tested against a normal, non-cancerous cell line (e.g., human fibroblasts or epithelial cells) to determine their general toxicity profile. Compounds exhibiting high toxicity against normal cells at low concentrations are typically deprioritized. This step serves as a critical filter, preventing the investment of resources in non-specific, broadly toxic agents.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a normal human cell line (e.g., MRC-5 fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) by plotting viability against the log of the compound concentration.[6]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8] This assay is an excellent orthogonal method to the MTT assay, as it directly measures cell death (necrosis) rather than metabolic activity.[6][9]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).

-

Controls: Prepare three essential controls on the same plate: (1) Vehicle control for spontaneous LDH release, (2) Untreated cells for a background control, and (3) a Maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before sample collection.

-

Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits contain the necessary substrates and dyes) to each well containing the supernatant.[8]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls using the formula: % Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

Data Interpretation and Hit Selection

The results from the foundational cytotoxicity screen are summarized to guide hit selection. Compounds with low IC₅₀ values against normal cells are generally flagged as non-selective and deprioritized.

| Derivative ID | Structure Modification | IC₅₀ on Normal Cells (µM) | Notes |

| TZD-ANI-001 | R = H | > 100 | Excellent selectivity window. Priority Hit. |

| TZD-ANI-002 | R = 4-Cl | 15.2 | Moderate toxicity. Proceed with caution. |

| TZD-ANI-003 | R = 2,4-diCl | 1.8 | High general toxicity. Deprioritize. |

| TZD-ANI-004 | R = 4-OCH₃ | > 100 | Excellent selectivity window. Priority Hit. |

Primary Screening: Evaluating Key Biological Activities

Compounds that pass the foundational cytotoxicity filter (i.e., show minimal toxicity to normal cells) are advanced to primary screening to test for the desired biological effects.

Anticancer Activity Screening

3.1.1. Mechanistic Rationale Thiazolidinediones, a related class of compounds, are known to exert anticancer effects, often through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[10][11] PPAR-γ activation can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][12][13] It is plausible that this compound derivatives could act through similar or novel pathways to suppress tumor growth.

Caption: Potential PPAR-γ signaling pathway for thiazolidine derivatives.

3.1.2. Protocol 3: Cancer Cell Line Panel Screening To assess the breadth and selectivity of anticancer activity, derivatives are screened against a panel of cancer cell lines from different tissues (e.g., MCF-7 [breast], HT-29 [colon], A549 [lung]). The MTT or LDH assay protocols described previously are used, substituting the cancer cell lines for the normal cell line.

3.1.3. Protocol 4: Apoptosis Assay (Annexin V/PI Staining) To confirm that cell death occurs via apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify apoptotic cells via flow cytometry. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed a cancer cell line (e.g., MCF-7) in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution (using a commercial kit).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The results will differentiate four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

3.1.4. Data Presentation: Anticancer Activity

| Derivative ID | IC₅₀ MCF-7 (µM) | IC₅₀ HT-29 (µM) | IC₅₀ A549 (µM) | Apoptosis Induction (% of Total) |

| TZD-ANI-001 | 8.5 | 12.1 | 15.3 | 65% |

| TZD-ANI-004 | 25.6 | > 50 | 42.8 | 45% |

Antimicrobial Activity Screening

3.2.1. Rationale and Standard Methodologies The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[14] The in vitro activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[15][16]

3.2.2. Experimental Workflow: Antimicrobial Screening

Caption: Workflow for Broth Microdilution MIC Assay.

3.2.3. Protocol 5: Broth Microdilution for MIC This is one of the most common methods for determining MIC values.[17]

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

-

Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3.2.4. Data Presentation: Antimicrobial Activity

| Derivative ID | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC C. albicans (µg/mL) |

| TZD-ANI-001 | 16 | 64 | > 128 |

| TZD-ANI-005 | 8 | 32 | 32 |

Anti-inflammatory Activity Screening

3.3.1. Rationale and Cellular Models Inflammation is a key process in many diseases.[18] A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation induces the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[19][20]

3.3.2. Protocol 6: Inhibition of Nitric Oxide (NO) Production The production of NO can be measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

-

Supernatant Collection: Collect 50 µL of the supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to the supernatant.

-

Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production.

3.3.3. Protocol 7: Measurement of Pro-inflammatory Cytokines by ELISA Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant from the same experiment as the NO assay. Commercially available ELISA kits provide the necessary antibodies and reagents. The protocol generally involves capturing the cytokine on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

Secondary Screening: Target-Based and Mechanistic Assays

Rationale for Target Deconvolution

Once a compound shows promising activity in a primary cell-based assay, it is crucial to identify its specific molecular target. Target-based assays are more direct, less prone to off-target effects seen in cells, and provide critical information for structure-activity relationship (SAR) studies and lead optimization.

Enzyme Inhibition Assays

4.2.1. Principle Many drugs function by inhibiting the activity of a specific enzyme.[21] Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[22] Thiazolidine derivatives have been reported to inhibit various enzymes, including cyclooxygenase (COX), a key enzyme in inflammation.[23]

4.2.2. Protocol 8: Generic Enzyme Inhibition Assay (e.g., COX-2) This protocol provides a general framework, often performed using commercially available kits which supply the enzyme, substrate, and detection reagents.[24]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare buffers, the enzyme (e.g., recombinant human COX-2), substrate (e.g., arachidonic acid), and test compounds.

-

Reaction Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound (or a known inhibitor like celecoxib as a positive control).[23]

-

Pre-incubation: Allow the compound and enzyme to incubate for a short period (e.g., 15 minutes) at the appropriate temperature.

-

Initiate Reaction: Add the substrate to all wells to start the reaction.

-

Incubation: Incubate for a defined time (e.g., 10 minutes).

-

Detection: Stop the reaction and measure the product formation. The detection method depends on the assay; for COX, it is often a colorimetric or fluorescent measurement of prostaglandin E2 (PGE2).[25]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a comprehensive and logical in vitro screening cascade for this compound derivatives. By systematically progressing from broad cytotoxicity profiling to primary activity screens and finally to specific mechanistic and target-based assays, researchers can efficiently identify and validate promising lead compounds. A derivative that demonstrates high potency in a primary screen (e.g., anticancer), a confirmed mechanism (e.g., apoptosis induction), a known molecular target (e.g., COX-2 inhibition), and a large therapeutic window (i.e., high IC₅₀ on normal cells vs. low IC₅₀ on target cells/pathways) represents an ideal candidate for subsequent lead optimization and progression into preclinical in vivo models.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. [Link]

-

Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1516. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Panigrahy, D., Singer, S., & Shen, L. Q. (2002). Thiazolidinediones as anti-cancer agents. Journal of the National Cancer Institute, 94(24), 1825–1831. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Debnath, B., et al. (2023). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. Journal of Heterocyclic Chemistry. [Link]

-

Riaz, H., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Journal of Cancer Research and Clinical Oncology. [Link]

-

Kumar, H., Deep, A., & Marwaha, R. K. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1516. [Link]

-

Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 78(5), 1003–1007. [Link]

-

Sundhararajan, D., et al. (2023). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. International Journal of Research in Pharmaceutical and Allied Sciences. [Link]

-

BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]

-

Sundhararajan, D., et al. (2023). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. ResearchGate. [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?[Link]

-

Biocompare. (n.d.). Inhibitor Screening Kits. [Link]

-

Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 164–170. [Link]

-

Patsnap Synapse. (2023). Top Enzymatic Assays for Drug Screening in 2025. [Link]

-

Jialal, I., & Devaraj, S. (2003). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. [Link]

-

Legrand, C., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. [Link]

-

Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Screening of New 4-thiazolidinone Derivatives With Promising COX-2 Selectivity, Anti-Inflammatory Activity and Gastric Safety Profile. Medicinal Chemistry, 12(7), 672–683. [Link]

-

Khan, K. M., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 6096. [Link]

-

Noreen, M., et al. (2018). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. ResearchersLinks. [Link]

-

Zielińska, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(8), 1146. [Link]

-

Kramvis, I., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 78(1), e56. [Link]

-

Ramos-Bueno, R. P., et al. (2016). MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity). ResearchGate. [Link]

-

Al-Bayati, R. I. H., & Hussein, H. H. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(1), 384-391. [Link]

-

Desai, N. C., & Trivedi, A. R. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

-

Oniga, S., et al. (2015). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 20(9), 15636–15653. [Link]

-

Głowacka, J., & Wujec, M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6436. [Link]

-

Oniga, I., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 7. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tribioscience.com [tribioscience.com]

- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 16. apec.org [apec.org]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. blog.biobide.com [blog.biobide.com]

- 22. bioassaysys.com [bioassaysys.com]

- 23. Design, synthesis and biological screening of new 4-thiazolidinone derivatives with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biocompare.com [biocompare.com]

- 25. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline structural analogs

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Structural Analogs

Authored by a Senior Application Scientist

Foreword: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique structural features, including the presence of sulfur and nitrogen heteroatoms, allow for diverse chemical modifications, making it a "privileged structure" in drug discovery.[4][5] Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties.[1][4][5][6] This guide focuses on a specific, yet promising, class of thiazolidine derivatives: structural analogs of this compound. We will delve into the rationale behind their design, detailed synthetic methodologies, robust characterization techniques, and a forward-looking perspective on their potential therapeutic applications.

The Core Moiety: this compound

The parent compound, this compound (CAS No: 712-80-1), serves as our foundational template.[7][8] Its structure features a central thiazolidine ring linked at the 2-position to a 4-(dimethylamino)phenyl group. This electron-rich aromatic moiety is a key feature that can influence the compound's pharmacokinetic and pharmacodynamic properties. The exploration of its structural analogs is driven by the hypothesis that systematic modifications to this core structure can lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[9]

Rationale for Analog Design

The design of structural analogs will focus on three primary modification points of the this compound scaffold:

-

Modification of the N,N-dimethylaniline Ring: Introducing various substituents (both electron-donating and electron-withdrawing) on the phenyl ring can modulate the electronic properties of the molecule, potentially impacting its interaction with biological targets.

-

Substitution on the Thiazolidine Ring: Modifications at the 3-position (nitrogen) and 5-position (carbon) of the thiazolidine ring can influence the molecule's conformation and introduce new functional groups for potential target interactions.

-

Bioisosteric Replacement: Replacing the thiazolidine ring with other five-membered heterocyclic systems can lead to compounds with similar steric and electronic properties but altered metabolic stability and target affinity.

Synthesis of this compound Analogs: A Step-by-Step Protocol

The synthesis of thiazolidine derivatives is typically achieved through the condensation reaction of a thiol-containing compound with an aldehyde or ketone.[1] For the synthesis of this compound and its analogs, a common and efficient method involves the reaction of a substituted 4-aminobenzaldehyde with 2-aminoethanethiol.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the creation of this compound analogs.

Caption: A generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a substituted this compound analog.

Materials:

-

Substituted 4-(dimethylamino)benzaldehyde (10 mmol)

-

2-Aminoethanethiol hydrochloride (12 mmol)

-

Triethylamine (15 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus

Procedure:

-

Reactant Setup: To a 100 mL round-bottom flask, add the substituted 4-(dimethylamino)benzaldehyde (10 mmol) and ethanol (30 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Thiol: In a separate beaker, dissolve 2-aminoethanethiol hydrochloride (12 mmol) in ethanol (20 mL) and add triethylamine (15 mmol) dropwise. Stir for 10 minutes.

-

Reaction Initiation: Add the 2-aminoethanethiol solution to the aldehyde solution in the round-bottom flask.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.[10]

-

Work-up: After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiazolidine analog.

Structural Characterization of Analogs

The unambiguous characterization of the synthesized analogs is crucial to confirm their chemical structure and purity.[11] A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic and Analytical Techniques

| Technique | Purpose | Expected Observations for Thiazolidine Analogs |

| FT-IR Spectroscopy | To identify functional groups. | Absence of aldehyde C=O stretch (around 1700 cm⁻¹). Presence of C-N and C-S stretching vibrations. |

| ¹H NMR Spectroscopy | To determine the proton environment in the molecule.[12] | Characteristic signals for the thiazolidine ring protons (typically in the range of 3-5 ppm).[13] Signals corresponding to the aromatic protons and any substituents. |

| ¹³C NMR Spectroscopy | To determine the carbon skeleton of the molecule.[13] | Resonances for the carbon atoms of the thiazolidine ring and the aromatic ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the analog. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The experimentally determined percentages of elements should be in close agreement with the calculated values. |

Potential Biological Activities and Therapeutic Applications

The thiazolidine scaffold is associated with a wide range of biological activities.[5][14][15] Based on existing literature, structural analogs of this compound are promising candidates for screening against various therapeutic targets.

Hypothesized Biological Activities

-

Antimicrobial Activity: Thiazolidine derivatives have shown significant activity against a variety of bacterial and fungal strains.[4][5][10] The synthesized analogs could be evaluated for their minimum inhibitory concentration (MIC) against clinically relevant pathogens.

-

Anticancer Activity: Many thiazolidin-4-one derivatives exhibit potent anticancer properties.[4][6][15] The analogs could be screened against a panel of cancer cell lines to assess their cytotoxic and antiproliferative effects.

-

Anti-inflammatory Activity: The anti-inflammatory potential of thiazolidine compounds is well-documented.[1] The synthesized analogs could be tested in in-vitro and in-vivo models of inflammation.

-

Antioxidant Activity: Several thiazolidine derivatives have been reported to possess antioxidant properties.[4][16] The radical scavenging activity of the new compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[9]

Workflow for Biological Evaluation